molecular formula C18H21N3O5S B3926746 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide

4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide

Cat. No.: B3926746
M. Wt: 391.4 g/mol
InChI Key: FNGGGMZLRINUBI-UHFFFAOYSA-N
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Description

4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a methoxyphenyl group and a methylsulfonyl alanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide typically involves a multi-step process:

    Formation of the Alanyl Derivative: The synthesis begins with the protection of the amino group of alanine, followed by the introduction of the methylsulfonyl group. This step often requires the use of protecting groups such as tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.

    Coupling with 4-Methoxyphenylamine: The protected alanyl derivative is then coupled with 4-methoxyphenylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired amide bond.

    Deprotection and Final Coupling: The protecting groups are removed under acidic conditions, and the resulting intermediate is coupled with 4-aminobenzamide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle larger quantities of reactants.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-{[N-(4-hydroxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide.

    Reduction: Formation of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its properties may be exploited in the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[N-(4-hydroxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide
  • 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)valyl]amino}benzamide

Uniqueness

Compared to similar compounds, 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-12(18(23)20-14-6-4-13(5-7-14)17(19)22)21(27(3,24)25)15-8-10-16(26-2)11-9-15/h4-12H,1-3H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGGMZLRINUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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